1-Phenethylcyclohexanamine
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Overview
Description
1-Phenethylcyclohexanamine is an organic compound belonging to the class of aralkylamines. It is characterized by a cyclohexane ring substituted with a phenethyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethylcyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired amine .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-Phenethylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on neurotransmission and neuropharmacology.
Medicine: Research explores its potential as a therapeutic agent for neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Phenethylcyclohexanamine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly by affecting the release and reuptake of neurotransmitters such as dopamine and serotonin. This modulation can influence neuronal signaling pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Phenylcyclohexylamine
- Cyclohexylamine
- Phenethylamine
Comparison: 1-Phenethylcyclohexanamine is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to 1-Phenylcyclohexylamine, it has an additional phenethyl group, which may enhance its interaction with certain molecular targets. Cyclohexylamine and phenethylamine, while similar, lack the combined structural elements that make this compound particularly interesting for research .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-(2-phenylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2 |
InChI Key |
DJBIHDGQDKHFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)N |
Origin of Product |
United States |
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